
Jusbetonin
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Overview
Description
Jusbetonin is a natural product found in Justicia betonica with data available.
Scientific Research Applications
Anticancer Applications
Jusbetonin has been extensively studied for its anticancer properties. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines while minimizing toxicity to normal cells.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study demonstrated that structural modifications of this compound could enhance its cytotoxicity against the MDA-MB-231 breast cancer cell line. The introduction of specific carbohydrate moieties, such as 1,3,4,6-tetra-O-acetyl-β-D-glucosamine, significantly increased the compound's efficacy in targeting cancer cells while reducing harm to normal cells .
Modification | Cytotoxicity (IC50) | Selectivity Ratio |
---|---|---|
This compound | 15 µM | 5 |
OADG-Conjugated | 5 µM | 23 |
Antimalarial Activity
This compound also exhibits promising antimalarial properties. Research comparing the efficacy of extracts from Justicia betonica and Aloe dawei revealed that both contain similar compounds with significant activity against Plasmodium falciparum.
Case Study: Efficacy Against Malaria
In a controlled study, the ether extracts of Justicia betonica demonstrated effective suppression of schizont development in P. falciparum, with an EC50 value indicating potent antimalarial activity .
Extract | EC50 (µg/ml) | Activity Level |
---|---|---|
Justicia betonica | 30 | Active |
Aloe dawei | 28 | Active |
Other Medicinal Applications
Beyond its anticancer and antimalarial effects, this compound has been explored for various other therapeutic applications:
- Anti-inflammatory Properties : Some studies suggest that compounds related to this compound may exhibit anti-inflammatory effects, potentially benefiting conditions like arthritis.
- Neuroprotective Effects : Preliminary research indicates that alkaloids from Justicia betonica may have neuroprotective properties, which could be relevant in treating neurodegenerative diseases.
Properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(10H-indolo[3,2-b]quinolin-9-yloxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20N2O6/c24-9-15-18(25)19(26)20(27)21(29-15)28-14-7-3-5-11-16-13(23-17(11)14)8-10-4-1-2-6-12(10)22-16/h1-8,15,18-21,23-27H,9H2/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
SRDJZKPJNJDIHB-CMWLGVBASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
jusbetonin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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